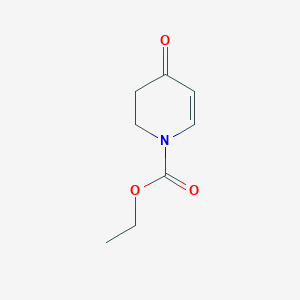

1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-4-oxo-, ethyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

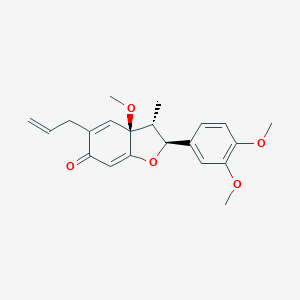

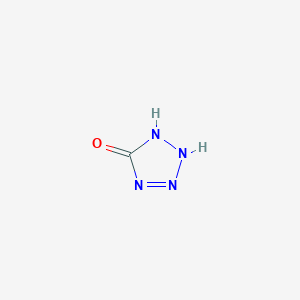

This compound is a derivative of pyridazine, which is a heterocycle containing two adjacent nitrogen atoms . It’s known to be a ‘privileged structure’ in medicinal chemistry and is utilized in many drug discovery programs . It’s also used in the synthesis of olaparib, an FDA-approved targeted therapy for cancer .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the El-Agrody group synthesized a related compound via the ring-closure reaction of 9-amino-8,9-dihydro-8-imino-7-methyl-6 H,7 H-1benzopyrano[3′,4′:5,6]-pyrano[2,3-d]-pyrimidine-6-one with TEOF in refluxing .Molecular Structure Analysis

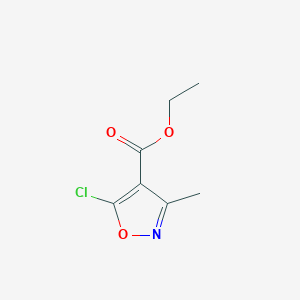

The molecular structure of this compound includes a six-membered ring with nitrogen atoms at the 1 and 2 positions and an oxygen atom at the 3 position of the ring . This structure is part of various complex compounds that exhibit diversified pharmacological activities .科学的研究の応用

Neuroprotective and Anti-neuroinflammatory Agents

This compound has been used in the synthesis of novel triazole-pyrimidine hybrids, which have shown promising neuroprotective and anti-inflammatory properties . These hybrids have been evaluated for their potential in treating neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

Antiviral Applications

Pyrimidine and its derivatives, which can be synthesized using this compound, have been proven to have antiviral activity .

Anticancer Applications

The compound has also been used in the synthesis of pyrimidine derivatives that have shown anticancer activity .

Antioxidant Applications

Pyrimidine derivatives synthesized using this compound have demonstrated antioxidant activity .

Antimicrobial Applications

The compound has been used in the synthesis of pyrimidine derivatives that have shown antimicrobial activity .

Synthesis of Drug Molecules and Natural Products

Dihydropyridine (DHP), which can be synthesized using this compound, is among the most beneficial scaffolds that have revolutionized pharmaceutical research . It has been used in the synthesis of several drug molecules and natural products .

BACE1 Inhibitors

4-cyanopyridine-3-carboxamides, which can be synthesized using this compound, have been used as BACE1 inhibitors .

Hypolipidemic Activity and Cardiomyocyte-Protective Effects

Compounds synthesized using this compound have been reported to have a broad spectrum of hypolipidemic activity and strong cardiomyocyte-protective effects .

作用機序

Target of Action

Ethyl 4-oxo-2,3-dihydropyridine-1-carboxylate is a derivative of pyridazine . Pyridazine derivatives have been shown to be ‘privileged structures’ in medicinal chemistry and have been utilized against a range of biological targets . .

Mode of Action

It is suggested that the compound may interact with its targets through hydrogen bonds . The compound has a nearly planar conformation, and in the crystal, the molecules form chains propagating parallel to the a-axis through bifurcated hydrogen bonds between the NH group and the two carbonyl oxygen atoms .

Biochemical Pathways

It is suggested that the compound may be a potential inhibitor of the glycolytic process by which many cancer cells derive an appreciable proportion of their energy requirement .

Result of Action

The compound may exhibit antimicrobial activity . It is suggested that the compound may be a potential inhibitor of the glycolytic process by which many cancer cells derive an appreciable proportion of their energy requirement .

特性

IUPAC Name |

ethyl 4-oxo-2,3-dihydropyridine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-2-12-8(11)9-5-3-7(10)4-6-9/h3,5H,2,4,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXDNIENYXPYYNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(=O)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60415631 |

Source

|

| Record name | 1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-4-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-4-oxo-, ethyl ester | |

CAS RN |

57330-84-4 |

Source

|

| Record name | 1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-4-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Phenylbenzo[k]fluoranthene](/img/structure/B103953.png)

![[(5S)-6-amino-5-[[(2R)-2-[[(2S)-1-[(2S)-1-[2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]-6-oxohexyl]azanium](/img/structure/B103983.png)